3-(pyrrolidin-1-ylmethyl)-1H-indole-6-carboxylic acid
Description
Properties
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)-1H-indole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-14(18)10-3-4-12-11(8-15-13(12)7-10)9-16-5-1-2-6-16/h3-4,7-8,15H,1-2,5-6,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFZXXDJEKTIQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CNC3=C2C=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyrrolidin-1-ylmethyl)-1H-indole-6-carboxylic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction where a pyrrolidine derivative reacts with a suitable leaving group on the indole core.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the indole derivative with carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(pyrrolidin-1-ylmethyl)-1H-indole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the indole core and the pyrrolidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized indole derivatives, while reduction may produce reduced pyrrolidine-indole compounds.
Scientific Research Applications
3-(pyrrolidin-1-ylmethyl)-1H-indole-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing novel drugs with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific functionalities.
Biological Studies: It can be used in biological assays to study its effects on various biological targets and pathways.
Mechanism of Action
The mechanism of action of 3-(pyrrolidin-1-ylmethyl)-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and indole core can interact with proteins, enzymes, and receptors, leading to various biological effects. The carboxylic acid group may also play a role in binding to active sites of enzymes or receptors, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(pyrrolidin-1-ylmethyl)indole
- 6-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole
- 5-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole
Uniqueness
3-(pyrrolidin-1-ylmethyl)-1H-indole-6-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts additional chemical reactivity and potential for forming hydrogen bonds. This distinguishes it from other similar compounds that may lack this functional group, thereby influencing its biological and chemical properties.
Biological Activity
3-(Pyrrolidin-1-ylmethyl)-1H-indole-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features an indole core fused with a pyrrolidine ring and a carboxylic acid functional group, contributing to its reactivity and biological interactions. The molecular formula is C₁₅H₁₈N₂O₂, with a molecular weight of approximately 280.75 g/mol. The presence of the carboxylic acid group allows for various chemical reactions, including esterification and amidation, while the indole structure is known for its ability to participate in electrophilic aromatic substitution reactions .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound has demonstrated the ability to influence various signaling pathways, which can lead to significant cellular effects such as apoptosis in cancer cells .
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic processes, such as tyrosinase and α-glucosidase, which are critical for melanin synthesis and carbohydrate metabolism, respectively .
- Receptor Interaction : Its indole structure suggests potential interactions with serotonin receptors, indicating possible applications in neuropharmacology for treating mood disorders .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it was evaluated for its ability to inhibit the AF9-DOT1L protein-protein interaction, which is implicated in acute myeloid leukemia (AML). The compound exhibited an IC₅₀ value of 2.8 µM, indicating strong inhibitory activity .
Table 1: Anticancer Activity of Indole Compounds
| Compound | IC₅₀ (µM) | Description |
|---|---|---|
| 3 | 2.8 | Inhibits AF9-DOT1L interaction |
| 12 | 2.9 | Improved activity with a similar structure |
| 15 | 3.6 | Comparable activity with other derivatives |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. It has been tested against various bacterial strains and demonstrated significant inhibition rates:
Table 2: Antimicrobial Activity
| Pathogen | MIC (mg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.0039 | Strong |
| Escherichia coli | 0.0048 | Strong |
| Bacillus mycoides | 0.0098 | Moderate |
| Candida albicans | 0.039 | Moderate |
The results indicate that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .
Case Studies
Several case studies have explored the implications of using this compound in therapeutic settings:
- Neuropharmacological Applications : Research indicates that derivatives with an indole structure can interact with serotonin receptors, suggesting potential uses in treating anxiety and depression .
- Cancer Treatment : A study focusing on leukemia cells showed that while the compound effectively inhibited certain protein interactions, it exhibited only modest effects on cell proliferation due to possible issues with cell permeability .
Q & A
Q. What safety protocols are critical for handling this compound in aqueous solutions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
